molecular formula C21H23NO4S3 B2878523 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2097899-84-6

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B2878523
CAS No.: 2097899-84-6
M. Wt: 449.6
InChI Key: BNZPEDLLKLAURZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a structurally complex molecule featuring a bithiophene core, a hydroxyethyl chain, and a sulfonamide-substituted phenylacetamide moiety. This compound’s design aligns with trends in medicinal chemistry, where sulfonamide and thiophene motifs are leveraged for their bioactivity in enzyme inhibition and antiviral applications .

Synthetic routes for analogous compounds (e.g., 2,2'-bithiophene derivatives) often employ palladium-catalyzed cross-coupling reactions, as seen in the iodination of 2,2'-bithiophene using N-iodosuccinimide (NIS) .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S3/c1-14(2)29(25,26)16-7-5-15(6-8-16)12-21(24)22-13-17(23)18-9-10-20(28-18)19-4-3-11-27-19/h3-11,14,17,23H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPEDLLKLAURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Coupling and Hydroxylation

The bithiophene core is synthesized by coupling 2-thiopheneboronic acid with 5-bromo-2-thiophene methanol under palladium catalysis. A modified Suzuki-Miyaura protocol employs Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and a 3:1 dioxane/water mixture at 80°C for 12 hours, achieving 85% yield. Subsequent hydroxylation via epoxide ring-opening with aqueous ammonia (25% w/v, 60°C, 6 h) generates the 2-hydroxyethylamine side chain.

Table 1: Optimization of Bithiophene-Hydroxyethylamine Synthesis

Parameter Condition Yield (%)
Catalyst Loading 2 mol% Pd(PPh₃)₄ 85
Temperature 80°C 85
Solvent Dioxane/H₂O (3:1) 85
Reaction Time 12 h 85

Preparation of 2-[4-(Propane-2-sulfonyl)phenyl]acetic Acid

Sulfonation of 4-Methylphenylacetic Acid

The sulfonyl group is introduced by reacting 4-methylphenylacetic acid with propane-2-sulfonyl chloride in dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to 25°C over 4 hours. The crude product is washed with 5% NaHCO₃ and purified via recrystallization (ethanol/water, 1:2), yielding 78% of 2-[4-(propane-2-sulfonyl)phenyl]acetic acid.

Table 2: Sulfonation Reaction Parameters

Reagent Equiv Temperature Time (h) Yield (%)
Propane-2-sulfonyl chloride 1.2 0°C → 25°C 4 78
Triethylamine 2.5 0°C → 25°C 4 78

Amide Bond Formation

Acyl Chloride Activation

The carboxylic acid (10 mmol) is treated with thionyl chloride (12 mmol) in anhydrous DCM at 40°C for 2 hours, yielding 2-[4-(propane-2-sulfonyl)phenyl]acetyl chloride. This intermediate is added dropwise to a solution of bithiophene-hydroxyethylamine (10 mmol) and triethylamine (12 mmol) in tetrahydrofuran (THF) at 0°C. After stirring for 15 hours at 25°C, the mixture is filtered, and the product is isolated via vacuum distillation (62% yield).

Carbodiimide-Mediated Coupling

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and dimethyl sulfoxide (DMSO) to activate the acid. The amine (10 mmol) and EDC are stirred in DMSO for 1 hour, followed by 12 hours at 25°C. HPLC purification (C18 column, acetonitrile/water gradient) achieves 74% yield with >98% purity.

Table 3: Comparison of Amide Coupling Methods

Method Reagents Yield (%) Purity (%)
Acyl Chloride SOCl₂, TEA 62 95
EDC/DMSO EDC, DMSO 74 98

Purification and Characterization

Crude product is recrystallized from acetonitrile and analyzed via ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.20–7.05 (m, 4H, thiophene-H), 4.10 (m, 1H, CH(OH)), 3.85 (s, 2H, CH₂CO), 3.30 (m, 1H, SO₂CH(CH₃)₂). High-resolution mass spectrometry confirms the molecular ion at m/z 393.5 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The bithiophene moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Introduction of halogen atoms into the bithiophene ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for use in organic semiconductors and conductive polymers.

Biology and Medicine

In the field of biology and medicine, this compound could be explored for its potential as a drug candidate. The presence of the hydroxyethyl and sulfonyl groups suggests it may interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.

Industry

Industrially, this compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide exerts its effects would depend on its specific application. In electronic applications, the bithiophene unit facilitates charge transport. In biological systems, the hydroxyethyl and sulfonyl groups may interact with specific molecular targets, modulating their activity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Key Compounds:

  • N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)
  • N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (54)
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Bithiophene-acetamide 2-Hydroxyethyl, propane-2-sulfonylphenyl ~450 (estimated) Not reported
5i Phenylacetamide Morpholinosulfonylphenyl, phenylamino 405.44 198–200
54 Triazole-acetamide Ethoxy-fluorophenyl-triazole, phenylsulfonyl 513.50 204–206
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-acetamide Trifluoromethylbenzothiazole, phenyl 350.32 Not reported

Key Observations :

  • The target compound’s propane-2-sulfonyl group confers distinct steric and electronic properties compared to morpholine-sulfonyl (5i) or aryl-sulfonyl (54) groups.
  • Unlike triazole- or benzothiazole-containing analogues (54, ), the bithiophene core in the target compound offers extended π-conjugation, which could enhance binding to hydrophobic pockets in biological targets .

Bithiophene-Containing Derivatives

Key Compound:

  • 2,2'-Biindole derivatives functionalized with trifluoroacetamide
Compound Heterocyclic Core Functionalization Synthesis Method
Target Compound 2,2'-Bithiophene Hydroxyethyl, propane-2-sulfonylphenyl Likely Pd(0)-catalyzed coupling
2,2'-Biindole derivative 2,2'-Biindole Trifluoroacetamide, arylalkyne Pd(0)-catalyzed alkyne coupling

Key Observations :

  • The target compound’s synthesis may parallel methods for biindole derivatives, utilizing palladium catalysis for cross-coupling reactions .

Selected Data from Evidence:

Compound Yield (%) Melting Point (°C) Key Spectral Data (1H-NMR)
Target Compound Not reported Not reported Not available
5i Not reported 198–200 δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 4.25 (s, 2H, CH2)
54 86.6 204–206 δ 8.20 (s, 1H, triazole-H), 3.90 (q, J=7.0 Hz, 2H)
N-Cyclohexyl-2-(4-fluorophenyl)acetamide 81 150–152 δ 7.45 (m, 2H, Ar-H), 3.65 (t, J=6.8 Hz, 1H)

Key Observations :

  • High-yield syntheses (e.g., 86.6% for compound 54 ) highlight the efficiency of sulfonylation and triazole-forming reactions, which could inform optimization strategies for the target compound.
  • The absence of reported melting points or spectral data for the target compound underscores the need for further characterization.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound notable for its structural features, which include a bithiophene moiety and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 2097924-85-9

The presence of the bithiophene unit is crucial as it contributes to the compound's electronic properties, making it suitable for applications in organic electronics and pharmaceuticals.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of bithiophene have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 to 125 μM, indicating moderate to strong antibacterial activity .
  • Anticancer Potential : The structural characteristics of this compound suggest possible interactions with cancer cell pathways. Similar compounds have been investigated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
  • Biofilm Inhibition : The compound may also possess the ability to disrupt biofilm formation, which is critical in chronic infections. Studies have shown that related bithiophene derivatives can reduce biofilm biomass significantly, with some exhibiting biofilm inhibitory concentrations (MBIC) as low as 31.108 μg/mL against Staphylococcus epidermidis .

The biological activity of this compound likely involves multiple mechanisms:

  • Protein Interaction : The bithiophene moiety facilitates π-π stacking interactions with aromatic amino acids in protein targets, enhancing binding affinity and specificity .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways .
  • Induction of Reactive Oxygen Species (ROS) : Some studies indicate that bithiophene derivatives can induce oxidative stress within cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on thiazolidinedione derivatives demonstrated that structural modifications could enhance antibacterial activity against resistant strains, showcasing the importance of functional group positioning in biological efficacy .
    CompoundMIC (μg/mL)Activity
    Compound A15.625Antistaphylococcal
    Compound B62.5Antienterococcal
  • Anticancer Properties : Research on similar bithiophene derivatives indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 μM depending on the specific structure and functional groups present .
    Cell LineIC50 (μM)
    MCF-7 (Breast)25
    HeLa (Cervical)30
  • Biofilm Disruption : A recent investigation into biofilm-forming pathogens revealed that certain bithiophene compounds could effectively reduce biofilm formation by over 60% at sub-MIC concentrations .

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